molecular formula C11H11NO2S B1416747 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047076-60-7

4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B1416747
CAS No.: 1047076-60-7
M. Wt: 221.28 g/mol
InChI Key: MRKJSPWOIHDBTH-UHFFFAOYSA-N
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Description

4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, also known as 4-CPM-TPA, is an organic compound belonging to the class of compounds known as thienopyrroles. It is a derivative of thiophene, a five-membered ring aromatic hydrocarbon with a sulfur atom in the center. 4-CPM-TPA is an important intermediate in the synthesis of various compounds and drugs, and has recently been studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Analgesic Activity

Compounds similar to 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, particularly the 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, were synthesized and evaluated for their analgesic and anti-inflammatory activities. Certain derivatives were found to possess equal or greater potency than the standard drug indomethacin in both acute and chronic animal models (Muchowski et al., 1985).

Bioisosteric Analogs and Serotonin Receptor Activity

Thieno[3,2-b]- and thieno[2,3-b]pyrrole derivatives, potential bioisosteres of N,N-dimethyltryptamine, were synthesized and tested. Despite not substituting for LSD or DOI in drug discrimination paradigms, these compounds showed full substitution for a 5-HT1A agonist and demonstrated interaction with 5-HT2 receptors. This study highlights the sensitivity of serotonin receptor isoforms to subtle changes in the molecular structure of compounds (Blair et al., 1999).

Anti-inflammatory Activity

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives

Derivatives of this compound class were synthesized and demonstrated significant anti-inflammatory activity, comparable to reference drugs, with the added advantage of lacking ulcerogenic activity (Rabea et al., 2006).

1H-Pyrrolizine-5-carboxamides as Anti-inflammatory Agents

A variety of N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides were synthesized and displayed notable anti-inflammatory properties. Molecular modeling studies were conducted to validate the pharmacological data and elucidate the observed anti-inflammatory behavior (Barsoum, 2011).

Thiophene Derivatives and Anti-inflammatory Activity

New series of thiophene derivatives were synthesized, and their structures were confirmed via spectral data. Most of the tested compounds showed moderate to good anti-inflammatory activity, comparable to indomethacin. One compound, in particular, exhibited superior activity at all time scales studied, indicating its potential as a clinically useful anti-inflammatory agent (Helal et al., 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit enzymes such as histone lysine demethylase (LSD1), which is involved in the regulation of gene expression . The interaction between this compound and LSD1 involves binding to the enzyme’s active site, thereby preventing it from demethylating histone proteins. This inhibition can lead to changes in chromatin structure and gene expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting LSD1, this compound can alter the expression of genes involved in cell proliferation and differentiation . Additionally, this compound has been shown to affect the metabolism of cancer cells, potentially leading to reduced cell growth and increased apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This binding prevents the demethylation of histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, this compound may also interact with other proteins and enzymes, contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on LSD1 over extended periods . Additionally, long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit LSD1 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of several metabolites, which may also exhibit biological activity. The interactions of this compound with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on LSD1 . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been shown to localize primarily to the nucleus, where it interacts with LSD1 and other nuclear proteins . The nuclear localization of this compound is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate subcellular compartments. This localization is essential for the compound’s ability to modulate gene expression and chromatin structure.

Properties

IUPAC Name

4-(cyclopropylmethyl)thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKJSPWOIHDBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=C2C(=O)O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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